4-(benzenesulfonyl)-N-(2-cyanophenyl)butanamide
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Overview
Description
4-(Benzenesulfonyl)-N-(2-cyanophenyl)butanamide is an organic compound characterized by the presence of a benzenesulfonyl group attached to a butanamide backbone, with a 2-cyanophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(2-cyanophenyl)butanamide typically involves a multi-step process:
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Formation of the Benzenesulfonyl Intermediate: : The initial step involves the sulfonylation of benzene to form benzenesulfonyl chloride. This reaction is usually carried out using chlorosulfonic acid or sulfur trioxide in the presence of a catalyst such as aluminum chloride.
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Amidation Reaction: : The benzenesulfonyl chloride is then reacted with 2-cyanophenylamine to form the corresponding sulfonamide. This reaction is typically performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
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Butanamide Formation: : The final step involves the coupling of the sulfonamide with butanoic acid or its derivatives under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.
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Reduction: : Reduction of the nitrile group can yield primary amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: Sulfone derivatives
Reduction: Primary amines
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
4-(Benzenesulfonyl)-N-(2-cyanophenyl)butanamide has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
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Materials Science: : The compound’s structural properties make it a candidate for the synthesis of novel polymers and materials with specific electronic or mechanical properties.
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Biological Studies: : It is used in studies exploring enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which 4-(benzenesulfonyl)-N-(2-cyanophenyl)butanamide exerts its effects involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The nitrile group may also participate in hydrogen bonding or dipole interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzenesulfonyl)-N-phenylbutanamide
- 4-(Benzenesulfonyl)-N-(2-methylphenyl)butanamide
- 4-(Benzenesulfonyl)-N-(2-chlorophenyl)butanamide
Uniqueness
4-(Benzenesulfonyl)-N-(2-cyanophenyl)butanamide is unique due to the presence of the nitrile group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific interactions with biological targets or materials with unique electronic characteristics.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(2-cyanophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c18-13-14-7-4-5-10-16(14)19-17(20)11-6-12-23(21,22)15-8-2-1-3-9-15/h1-5,7-10H,6,11-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYNPDPCRGZWOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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